molecular formula C19H14F3N3S B4351210 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4351210
M. Wt: 373.4 g/mol
InChI Key: ACKDLOAGGQEIFM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a diverse array of chemical functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process that includes the preparation of intermediate compounds followed by cyclization and functional group modification. Commonly, the synthesis starts with the formation of a thienyl-substituted pyrazole, which is then subjected to several chemical reactions to introduce the difluoromethyl and fluorophenyl groups.

Industrial Production Methods: Industrial production may leverage advanced techniques like flow chemistry to enhance yield and purity. Reaction conditions, such as temperature, solvent choice, and catalysts, are meticulously optimized to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: It can undergo oxidation to form various oxidized products or reduction reactions under suitable conditions.

  • Substitution Reactions: It is prone to electrophilic aromatic substitution, enabling the modification of its phenyl and thienyl groups.

  • Addition Reactions: The presence of the difluoromethyl group allows for unique addition reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

  • Oxidized derivatives: Include various aldehydes and carboxylic acids.

  • Reduced derivatives: Include alcohols and amines.

  • Substituted products: Depending on the substituents introduced, products can range from halogenated to alkylated derivatives.

Scientific Research Applications

Chemistry: This compound serves as a precursor for synthesizing more complex molecules and materials in organic synthesis.

Biology: It is being studied for its potential to interact with specific biological targets, such as enzymes or receptors.

Medicine: Potential therapeutic properties, such as anti-inflammatory or anticancer activities, are being investigated.

Industry: It finds applications in developing specialty chemicals and advanced materials for electronics and nanotechnology.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets, such as enzymes, where it may act as an inhibitor or activator. Pathways involved often include signal transduction and metabolic regulation, depending on its specific applications.

Comparison with Similar Compounds

  • 4-(difluoromethyl)-1-(4-chlorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(difluoromethyl)-1-(4-bromophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

And there you have it A deep dive into the chemical wonder that is 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3S/c1-10-3-8-16(26-10)15-9-14(18(21)22)17-11(2)24-25(19(17)23-15)13-6-4-12(20)5-7-13/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDLOAGGQEIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)F)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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